Allyl(diisopropyl)(4-methoxyphenyl)silane

Übersicht

Beschreibung

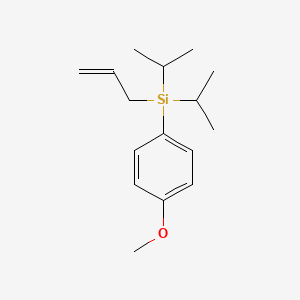

Allyl(diisopropyl)(4-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C16H26OSi and a molecular weight of 262.47 g/mol It is characterized by the presence of an allyl group, two isopropyl groups, and a 4-methoxyphenyl group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of allyl(diisopropyl)(4-methoxyphenyl)silane typically involves the reaction of allyl chloride with diisopropyl(4-methoxyphenyl)silane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Allyl(diisopropyl)(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form the corresponding silane or silanol.

Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in the presence of a suitable catalyst.

Major Products:

Oxidation: Epoxides or alcohols.

Reduction: Silanes or silanols.

Substitution: New organosilicon compounds with varied functional groups.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

One of the primary applications of allyl(diisopropyl)(4-methoxyphenyl)silane is in cross-coupling reactions. It acts as a silane coupling agent that can enhance the reactivity of organic substrates. Studies have shown that silanes can stabilize intermediates during palladium-catalyzed cross-coupling processes, leading to improved yields and selectivities of desired products. For instance, experiments demonstrated that incorporating silanes like this compound into reaction conditions can optimize the formation of branched products with high selectivity .

2.2 Silylation Reactions

This compound can be employed as a silylating agent for the protection of alcohols, amines, and thiols. This property is particularly valuable in synthetic organic chemistry where functional group protection is often necessary to prevent unwanted reactions during multi-step syntheses .

Applications in Materials Science

3.1 Adhesion Promotion

In materials science, silanes are widely used to enhance adhesion between inorganic substrates and organic coatings. Research indicates that silane pretreatment significantly improves the bonding strength of resin luting agents to lithium disilicate glass ceramics . The application of this compound as a coupling agent can lead to better adhesion properties due to its ability to form strong covalent bonds with both organic and inorganic materials.

3.2 Surface Modification

This compound can be utilized for surface modification of polymers and ceramics. By modifying surfaces with this silane, researchers have observed enhanced hydrophobicity and chemical resistance, which are crucial for applications in coatings and sealants .

Biomedical Applications

4.1 Drug Delivery Systems

In the biomedical field, organosilanes like this compound are being explored for drug delivery systems. Their ability to form stable bonds with biological molecules makes them suitable for creating biocompatible carriers that can improve the solubility and bioavailability of therapeutic agents .

4.2 Dental Materials

Silanes play a critical role in dental materials by improving the bonding between dental adhesives and restorative materials. Studies have shown that silanes enhance the shear bond strength of composites to dental ceramics, which is essential for long-lasting dental restorations .

Case Studies

Wirkmechanismus

The mechanism of action of allyl(diisopropyl)(4-methoxyphenyl)silane involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical transformations. The allyl group provides a reactive site for further functionalization, making this compound versatile in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Allyltrimethylsilane: Similar in structure but with three methyl groups instead of diisopropyl and 4-methoxyphenyl groups.

Allyltriphenylsilane: Contains three phenyl groups, offering different steric and electronic properties.

Allyldimethylphenylsilane: Features two methyl groups and one phenyl group, providing a balance between steric hindrance and reactivity.

Uniqueness: Allyl(diisopropyl)(4-methoxyphenyl)silane is unique due to the presence of both bulky isopropyl groups and an electron-donating 4-methoxyphenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .

Biologische Aktivität

Chemical Structure and Properties

Allyl(diisopropyl)(4-methoxyphenyl)silane features an allyl group, diisopropyl substituents, and a methoxyphenyl moiety. This unique combination of structural elements suggests that it may exhibit interesting reactivity and biological interactions.

| Component | Description |

|---|---|

| Allyl Group | Provides potential for nucleophilic attack and polymerization reactions. |

| Diisopropyl Groups | Introduce steric hindrance, potentially affecting reactivity and biological interactions. |

| 4-Methoxyphenyl Group | May enhance lipophilicity and influence the compound's interaction with biological membranes. |

Antimicrobial Activity

Research indicates that organosilicon compounds often possess antimicrobial properties. For example, similar compounds have been reported to exhibit activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . While specific data for this compound is sparse, the presence of the methoxy group may enhance its antimicrobial efficacy by increasing lipophilicity, which is a key factor in membrane penetration and subsequent antimicrobial action .

Anticancer Potential

The anticancer properties of organosilicon compounds have also been a subject of investigation. Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis . The ability of such compounds to modulate gene expression related to cancer pathways could be relevant for this compound as well.

Case Studies and Research Findings

- Synthesis and Biological Assessment : A study focusing on acylhydrazones, which share structural similarities with this compound, demonstrated notable antibacterial effects against resistant strains. The research highlighted the importance of substituents in enhancing bioactivity .

- Mechanistic Insights : Research on eugenol (4-allyl-2-methoxyphenol) revealed its ability to modulate gene expression related to biofilm formation and resistance mechanisms in Aspergillus fumigatus . This suggests that compounds with similar allyl and methoxy functionalities might also influence microbial resistance pathways.

- Synthetic Applications : The compound's reactivity in organic synthesis has been explored, indicating its potential utility as a precursor in developing more complex biologically active molecules .

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-di(propan-2-yl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26OSi/c1-7-12-18(13(2)3,14(4)5)16-10-8-15(17-6)9-11-16/h7-11,13-14H,1,12H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARWQYGUFKUGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](CC=C)(C1=CC=C(C=C1)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627442 | |

| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216107-40-3 | |

| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.